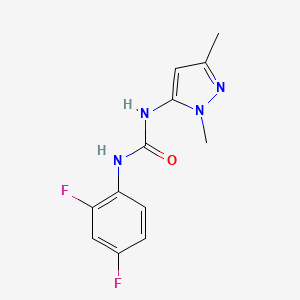

1-(2,4-difluorophenyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea

Description

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-3-(2,5-dimethylpyrazol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2N4O/c1-7-5-11(18(2)17-7)16-12(19)15-10-4-3-8(13)6-9(10)14/h3-6H,1-2H3,(H2,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQUDXHNBLSMGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,4-difluorophenyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2,4-difluoroaniline and 1,3-dimethyl-1H-pyrazole-5-carboxylic acid.

Formation of Urea Linkage: The key step involves the reaction of 2,4-difluoroaniline with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to form the urea linkage.

Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under an inert atmosphere at room temperature or slightly elevated temperatures.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial production methods may involve optimization of reaction conditions, scaling up of the synthesis process, and implementation of efficient purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2,4-Difluorophenyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions to achieve the desired transformations.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of specific enzymes and pathways crucial for cancer cell proliferation.

Case Study:

A study demonstrated that derivatives similar to 1-(2,4-difluorophenyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea showed promising results in inhibiting tumor growth in vitro and in vivo models. The compound's ability to induce apoptosis in cancer cells was linked to its interaction with the cell cycle regulatory proteins .

Anti-inflammatory Properties

The anti-inflammatory properties of pyrazole derivatives are well documented. This compound has shown efficacy in reducing inflammation markers in animal models, suggesting its potential for treating inflammatory diseases.

Case Study:

In a controlled experiment, the administration of this compound significantly decreased levels of pro-inflammatory cytokines in a murine model of arthritis .

Herbicide Development

The unique structural features of this compound make it a candidate for developing new herbicides. Its ability to inhibit specific biochemical pathways in plants can lead to selective herbicidal activity.

Research Findings:

Studies have shown that compounds with similar structures effectively target plant growth regulators, leading to reduced weed populations without harming crops .

Nonlinear Optical Properties

The nonlinear optical (NLO) properties of pyrazole derivatives have garnered attention for their potential use in photonic devices. The compound's ability to alter light propagation makes it suitable for applications in telecommunications and laser technology.

Research Findings:

Computational studies using density functional theory (DFT) have predicted that this compound exhibits significant NLO activity, suggesting its suitability for applications in advanced optical materials .

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and application being studied.

Comparison with Similar Compounds

Table 1: Substituent Profiles of Urea-Pyrazole Derivatives

Key Observations :

- Fluorine placement varies: the target uses 2,4-difluoro substitution, while ’s analog uses dual 4-fluorophenyl groups. Dichlorophenyl () and trifluoromethyl () groups introduce distinct electronic effects .

Physicochemical and Pharmacokinetic Properties

Table 2: Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Calculated LogP* |

|---|---|---|---|

| Target Compound | C₁₂H₁₁F₂N₄O | 281.24 | ~2.8 |

| Compound | C₁₈H₁₃F₅N₄O | 412.32 | ~4.1 |

| Compound | C₂₀H₂₁Cl₂N₄O | 414.31 | ~5.2 |

*LogP estimated using fragment-based methods.

Key Observations :

Biological Activity

1-(2,4-difluorophenyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C11H10F2N4O

- Molecular Weight : 252.22 g/mol

This compound features a urea moiety linked to a pyrazole ring and a difluorophenyl group, which contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

1. Anticancer Activity

Studies have shown that derivatives of pyrazole compounds possess significant anticancer properties. For instance, a study reported that similar pyrazole derivatives demonstrated cytotoxic effects against various cancer cell lines through the induction of apoptosis and inhibition of cell proliferation . The compound's structure suggests it may interact with cellular pathways involved in cancer progression.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that pyrazole derivatives can exhibit activity against both bacterial and fungal strains. For example, compounds structurally related to this compound have shown effectiveness against Escherichia coli and Staphylococcus aureus .

3. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented, with some compounds showing significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests that the compound may be useful in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity : Some studies suggest that pyrazole compounds can inhibit key enzymes involved in cancer metabolism or inflammation.

- Receptor Modulation : The compound may interact with specific receptors or signaling pathways that regulate cell growth and immune responses.

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

Q & A

What are the key synthetic routes for 1-(2,4-difluorophenyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea, and how do reaction conditions influence yield?

Basic Research Question

The synthesis of urea derivatives often involves condensation reactions between isocyanates and amines. For this compound, a plausible route is the reaction of 2,4-difluorophenyl isocyanate with 1,3-dimethyl-1H-pyrazol-5-amine. Evidence from analogous syntheses (e.g., preparation of PCiB-1 analogs in ) shows that solvents like 1,4-dioxane, with additives such as 4-methylmorpholine, facilitate urea bond formation at elevated temperatures (50°C, 24 hours). However, yields may vary (e.g., 30% in ) due to side reactions like oligomerization. Optimization strategies include adjusting stoichiometry (e.g., 1.1 equiv of isocyanate) and purification via preparative TLC.

How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in derivatives of this urea compound?

Basic Research Question

Structural confirmation relies on NMR and IR spectroscopy. For example:

- 1H NMR : The urea NH proton typically appears as a broad singlet (δ 8–10 ppm), while aromatic protons from the 2,4-difluorophenyl group resonate as multiplets (δ 6.5–7.5 ppm). Pyrazole protons (e.g., 1,3-dimethyl groups) appear as singlets (δ 2.1–2.6 ppm) .

- IR : Urea carbonyl (C=O) stretches occur at ~1650 cm⁻¹, and NH stretches at ~3192 cm⁻¹ . Discrepancies in peak positions may indicate hydrogen bonding or impurities.

What computational methods are suitable for predicting the biological activity of this urea derivative?

Advanced Research Question

Molecular docking and QSAR (Quantitative Structure-Activity Relationship) models can predict interactions with biological targets. For example, analogs like Enflicoxib ( ) share structural motifs (e.g., difluorophenyl and pyrazole groups) and inhibit cyclooxygenase-2 (COX-2). Computational workflows include:

Docking : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., COX-2 PDB: 3LN1).

MD Simulations : Assess binding stability over time (10–100 ns trajectories).

ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, solubility).

How can conflicting bioactivity data for urea derivatives be reconciled?

Advanced Research Question

Contradictions in bioactivity may arise from assay variability or structural nuances. For instance:

- Example : A compound may show high in vitro potency but poor in vivo efficacy due to metabolic instability (e.g., rapid hydrolysis of the urea bond).

- Resolution : Use deuterated analogs (e.g., replacing NH with ND) to stabilize the urea group .

- Data Normalization : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50).

What role do fluorine substitutions (e.g., 2,4-difluorophenyl) play in enhancing target selectivity?

Advanced Research Question

Fluorine atoms improve metabolic stability and modulate electronic effects. In , the 2,4-difluorophenyl group in Enflicoxib enhances COX-2 selectivity by:

- Electron-Withdrawing Effects : Stabilizing hydrogen bonds with Arg120/His90 residues.

- Lipophilicity : Increasing logP for better membrane penetration (logP = 3.5–4.0).

- Steric Effects : Fluorine’s small size avoids clashes with hydrophobic pockets.

What crystallization strategies are effective for obtaining X-ray structures of urea derivatives?

Advanced Research Question

Single-crystal X-ray diffraction requires high-purity samples. Strategies include:

- Solvent Selection : Use mixed solvents (e.g., n-hexane/acetone) for slow evaporation ( ).

- Temperature Gradients : Gradual cooling from 50°C to 4°C to promote nucleation.

- Additives : Co-crystallize with thiourea or crown ethers to stabilize hydrogen-bonded networks .

How can reaction byproducts (e.g., dimerization) be minimized during urea synthesis?

Advanced Research Question

Byproduct formation is common in urea syntheses. Mitigation approaches include:

- Low-Temperature Reactions : Conduct reactions at 0–10°C to reduce kinetic side pathways.

- Protecting Groups : Temporarily block reactive amines (e.g., Boc-protected intermediates).

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate isocyanate-amine coupling .

What are the limitations of current SAR studies for urea-based inhibitors, and how can they be addressed?

Advanced Research Question

SAR limitations include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.